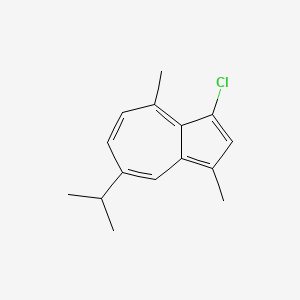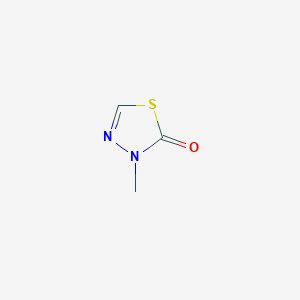![molecular formula C11H19NO2 B14384489 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one CAS No. 88466-96-0](/img/structure/B14384489.png)
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is a chemical compound with a unique structure that includes a piperidine ring substituted with ethenyloxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion . This method is particularly useful for creating ethers and can be adapted to synthesize the ethenyloxy group in the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing efficient reaction conditions to maximize yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products
Mécanisme D'action
The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one
- 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Uniqueness
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
88466-96-0 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-(2-ethenoxyethyl)-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C11H19NO2/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3/h4,9-10H,1,5-8H2,2-3H3 |
Clé InChI |
ZDYXFZYFXXHJHX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(CN1CCOC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
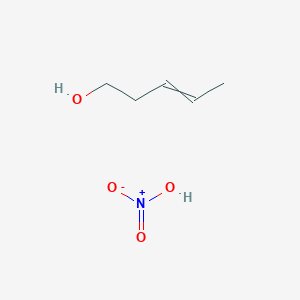
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
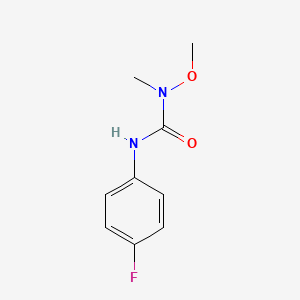
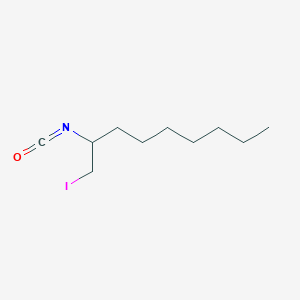
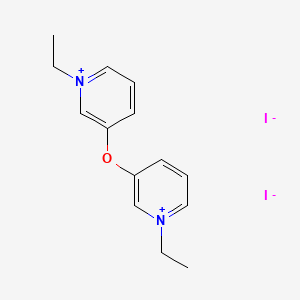
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
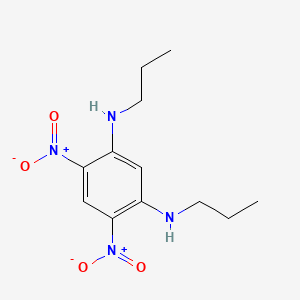

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
